molecular formula C15H14N2O4 B6392603 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% CAS No. 1261956-39-1

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%

Cat. No. B6392603
CAS RN: 1261956-39-1
M. Wt: 286.28 g/mol
InChI Key: MIAIYOHVLRGHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% (5-3DPAHNA), is a synthetic compound derived from 6-hydroxynicotinic acid, a naturally occurring compound found in the human body. It has been used in scientific research to study the biochemical and physiological effects of the compound.

Mechanism of Action

The exact mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme nicotinamide adenine dinucleotide (NAD) phosphatase, which is involved in the metabolism of NAD. This inhibition may lead to changes in cellular metabolism and other biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% have been studied in various animal models. Studies have shown that 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% can affect the metabolism of glucose, insulin, and fatty acids. It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been shown to have neuroprotective effects, which may be due to its inhibition of NAD phosphatase.

Advantages and Limitations for Lab Experiments

The use of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound to synthesize, and it is stable and can be stored at room temperature. In addition, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, its effects on biochemical and physiological processes are not fully understood, making it difficult to interpret results.

Future Directions

The potential future directions for 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research into its mechanism of action and its ability to inhibit NAD phosphatase could lead to the development of new drugs that target this enzyme. Finally, further research into its solubility in aqueous solutions could lead to new applications in laboratory experiments.

Synthesis Methods

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% can be synthesized using a condensation reaction between 6-hydroxynicotinic acid and 3-dimethylaminocarbonylphenylhydrazine. This reaction is performed in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at a temperature of 0-5°C. The reaction yields a product with a purity of 95%.

Scientific Research Applications

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been used in scientific research to study the biochemical and physiological effects of the compound. It has been used in a variety of studies, including studies of the effects of insulin on glucose metabolism, the effects of neuroactive steroids on behavior, and the effects of drugs on the central nervous system.

properties

IUPAC Name

5-[3-(dimethylcarbamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-17(2)14(19)10-5-3-4-9(6-10)12-7-11(15(20)21)8-16-13(12)18/h3-8H,1-2H3,(H,16,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAIYOHVLRGHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688051
Record name 5-[3-(Dimethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261956-39-1
Record name 5-[3-(Dimethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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